8-Bromo-1,4-dioxaspiro[4.4]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1,4-dioxaspiro[44]non-6-ene is a chemical compound with the molecular formula C7H9BrO2 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene typically involves the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-1,4-dioxaspiro[4This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a ketone or carboxylic acid .
Wissenschaftliche Forschungsanwendungen
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
- 1,4-Dioxaspiro[4.4]non-6-ene
- 6-Bromo-1,3-dioxaspiro[4.5]decane
Uniqueness
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene is unique due to its specific spiroketal structure and the presence of a bromine atom.
Eigenschaften
CAS-Nummer |
75988-55-5 |
---|---|
Molekularformel |
C7H9BrO2 |
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
7-bromo-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5H2 |
InChI-Schlüssel |
KJYIGMMQZIKVNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.